CRT0066101

描述

CRT0066101 是一种有效的蛋白激酶 D (PKD) 抑制剂,在各种细胞过程中发挥至关重要的作用,包括细胞增殖、存活和迁移。 这种化合物在癌症研究中显示出巨大的潜力,特别是在靶向三阴性乳腺癌和膀胱癌方面 .

科学研究应用

CRT0066101 具有广泛的科学研究应用,包括:

化学: 用作研究蛋白激酶 D 在各种化学反应和途径中的作用的工具。

生物学: 用于研究以了解蛋白激酶 D 的生物学功能及其在细胞过程中的作用。

作用机制

CRT0066101 通过抑制蛋白激酶 D 的活性来发挥作用。这种抑制作用会破坏参与细胞增殖、存活和迁移的各种信号通路。 该化合物专门靶向关键蛋白(如 MYC、MAPK1/3、AKT 和 YAP)的磷酸化,从而导致癌细胞生长减少和凋亡增加 .

生化分析

Biochemical Properties

CRT0066101 is a potent inhibitor of PKD, with IC50 values of 1, 2, and 2.5 nM for PKD1, PKD3, and PKD2, respectively . It interacts with these enzymes, inhibiting their activity and thus affecting various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to inhibit the proliferation and migration of various cancer cells, including pancreatic, colorectal, and breast cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to reduce the expression of NF-κB-dependent proliferative and pro-survival proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of PKD, leading to a decrease in the phosphorylation of several cancer-driving factors, including MYC, MAPK1/3, AKT, YAP, and CDC2 . This inhibition disrupts the normal functioning of these molecules, leading to changes in gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been reported to inhibit the proliferation of pancreatic cancer cells over time . Higher doses of this compound can lead to apoptosis of preosteoclasts .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress tumor growth at a dosage of 80 mg/kg/d . A single treatment of tumor-bearing mice with this compound did not inhibit, but rather accelerated tumor growth, and reversed the therapeutic effect of anti-PD-1 .

Transport and Distribution

Given its role as a PKD inhibitor, it is likely that it interacts with various transporters or binding proteins within the cell .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Studies on PKD, the primary target of this compound, indicate a striking diversity of both its signal generation and distribution and its potential for complex regulatory interactions with multiple downstream pathways, often regulating the subcellular localization of its targets .

准备方法

CRT0066101 的合成涉及多个步骤,从核心结构的制备开始,然后引入特定的官能团。该化合物通常在实验室环境中使用有机合成技术合成。 反应条件通常涉及使用二甲基亚砜 (DMSO) 和乙醇等溶剂,并仔细控制温度和 pH 值,以确保获得所需产物 .

化学反应分析

CRT0066101 会经历各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等试剂。

还原: 这种反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化锂铝等试剂。

取代: 这种反应涉及用另一种官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。

相似化合物的比较

CRT0066101 作为蛋白激酶 D 抑制剂,以其高选择性和效力而独树一帜。类似的化合物包括:

CID755673: 另一种蛋白激酶 D 抑制剂,但具有不同的选择性和效力特征。

苯并咪唑衍生物: 这些化合物也抑制蛋白激酶 D,但可能具有不同的药代动力学特性和治疗潜力

属性

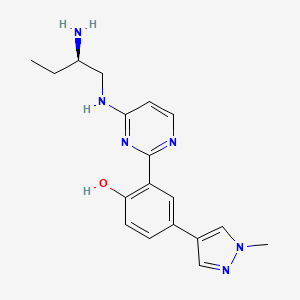

IUPAC Name |

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYCRYGNFKDPRH-FMOMHUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of CRT0066101?

A1: this compound is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. [, , , , ]

Q2: Which PKD isoforms are primarily targeted by this compound?

A2: this compound inhibits all three PKD isoforms: PKD1, PKD2, and PKD3. [, , , ]

Q3: How does this compound interact with PKD?

A3: this compound is a type I ATP-competitive inhibitor. It binds to the hinge region of the PKD kinase domain, preventing ATP binding and subsequent phosphorylation of downstream targets. []

Q4: What are the key structural features of this compound that contribute to its binding affinity and selectivity for PKD?

A4: this compound forms a hydrogen bond with Lys612 in the hinge region of PKD and a crucial salt bridge with Glu710. Additionally, its structure allows for favorable interactions within pocket II of the kinase domain, contributing to its selectivity. []

Q5: Can the sensitivity of PKD to this compound be modulated through genetic modifications?

A5: Yes, mutating the gatekeeper residue Met659 to phenylalanine or tyrosine increases PKD's sensitivity to this compound. Conversely, mutating the hinge residue Gly664 to valine or isoleucine confers resistance. []

Q6: What are the downstream consequences of PKD inhibition by this compound?

A6: PKD inhibition by this compound affects multiple downstream signaling pathways, including:

- NF-κB pathway: this compound blocks PKD-mediated NF-κB activation, reducing the expression of pro-inflammatory and pro-survival proteins. [, , , ]

- AKT/mTOR pathway: this compound can inhibit AKT phosphorylation, potentially impacting cell survival, proliferation, and metabolism. [, , ]

- MAPK/ERK pathway: this compound can interfere with MAPK/ERK signaling, affecting cell proliferation, differentiation, and survival. [, ]

- YAP/TAZ pathway: this compound can suppress YAP/TAZ activity, influencing cell proliferation, organ size control, and tumorigenesis. []

- Cell cycle regulation: this compound induces cell cycle arrest at the G2/M phase by modulating the expression and activity of cell cycle regulators like cyclin B1, CDK1, p27kip1, Cdc25C, and Chk1. [, ]

Q7: What types of cancers have been studied in relation to this compound's anticancer activity?

A7: Preclinical studies have investigated the effects of this compound in various cancer types, including:

- Triple-negative breast cancer (TNBC): this compound inhibits cell proliferation, induces apoptosis, reduces tumor growth, and modulates a complex signaling network in TNBC. [, , , ]

- Bladder cancer: this compound suppresses cell proliferation and migration, induces G2/M cell cycle arrest, and inhibits tumor growth. [, ]

- Pancreatic cancer: this compound blocks cell proliferation, increases apoptosis, inhibits tumor growth, and reduces the expression of pro-survival proteins. [, , , ]

- Colorectal cancer: this compound exhibits antiproliferative activity, induces G2/M cell cycle arrest and apoptosis, inhibits AKT and ERK signaling, and suppresses NF-κB activity. []

- Prostate cancer: this compound inhibits cell migration and invasion, suppresses bone metastasis-related genes, and reduces micrometastases in mouse bone. []

Q8: Has this compound been studied in the context of non-cancer diseases?

A8: Yes, research suggests that this compound may have therapeutic potential for:

- Acute pancreatitis: this compound reduces zymogen activation, amylase secretion, and NF-κB activation, attenuating early pancreatitis events. [, ]

- Dermal fibrosis: this compound protects against inflammation-induced dermal fibrosis by reducing collagen deposition, inflammatory cell infiltration, and the expression of fibrotic markers. []

Q9: What are the main findings from in vivo studies using this compound?

A9: In vivo studies have shown that this compound:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)

![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)

![(3R)-2-hydroxy-4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid](/img/structure/B606755.png)